N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Description
N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a synthetic acetamide derivative featuring a tetrahydropyrazine core substituted with a 4-methoxyphenyl group and two ketone moieties at positions 2 and 2. The acetamide side chain is linked to a 3-chlorophenyl group, contributing to its unique electronic and steric profile. This compound is of interest in medicinal chemistry due to the structural versatility of the tetrahydropyrazine ring, which is known to interact with biological targets such as enzymes and receptors. Its synthesis typically involves condensation reactions between substituted pyrazine precursors and chloroacetamide derivatives under basic conditions .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-27-16-7-5-15(6-8-16)23-10-9-22(18(25)19(23)26)12-17(24)21-14-4-2-3-13(20)11-14/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWGAHVRZZDIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazine ring: This can be achieved by reacting a suitable diamine with a diketone under acidic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the intermediate with 3-chlorophenyl isocyanate.
Attachment of the methoxyphenyl group: This is typically done through a nucleophilic substitution reaction using 4-methoxyphenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula for N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is . Its structure features a chlorophenyl group and a methoxyphenyl moiety linked through a tetrahydropyrazine scaffold.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrate its effectiveness against various cancer cell lines. For instance:
These results suggest that the compound may act as a potent inhibitor of tumor growth and could be further explored for its therapeutic potential.
Anti-inflammatory Properties
Molecular docking studies have shown that this compound may also function as a 5-lipoxygenase (5-LOX) inhibitor. This activity is crucial as 5-LOX is involved in inflammatory processes. The docking results indicate that structural modifications could optimize its efficacy as an anti-inflammatory agent .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound involved testing on multiple cancer cell lines. The compound showed significant growth inhibition across all tested lines compared to control groups.
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of various derivatives of this compound. By altering substituents on the tetrahydropyrazine ring, researchers identified specific modifications that enhanced anticancer activity while reducing cytotoxicity to normal cells .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide involves its interaction with specific molecular targets. It may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Disrupting cellular processes: Interfering with processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
2-{4-(4-Chlorophenyl)methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide (CAS 899978-29-1)
- Key Differences :
- The tetrahydropyrazine ring is substituted with a 4-chlorophenylmethyl group instead of a 4-methoxyphenyl group.
- The acetamide is attached to a 3-methoxyphenyl (electron-donating) vs. 3-chlorophenyl (electron-withdrawing) group.
- Physicochemical Properties: Molecular weight: 401.84 g/mol (vs. ~420 g/mol for the target compound, estimated). Hydrogen bond donors/acceptors: 1/4 (similar to the target compound). XlogP (lipophilicity): 2.4 (indicative of moderate hydrophobicity) .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide
- Key Differences :
- Replaces the tetrahydropyrazine ring with a pyrazolone scaffold.
- Features dichlorophenyl and methyl substituents.
- Structural Insights :
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Key Differences :
- Contains a pyrazolo-pyridine core with trifluoromethylphenyl and chlorophenyl groups.
- Physicochemical Properties :
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural similarity.
Key Observations:
Lipophilicity : The target compound’s methoxyphenyl group reduces lipophilicity (XlogP ~2.8) compared to the trifluoromethyl-containing analogue (XlogP 4.2) .
Molecular Weight : Higher molecular weights (e.g., 536 g/mol) may limit blood-brain barrier penetration compared to the target compound .
Biological Activity
N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 494.01 g/mol. The compound features a complex structure that includes a tetrahydropyrazine ring and multiple aromatic groups.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. A notable study demonstrated that derivatives of tetrahydropyrazine exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.2 | Apoptosis induction |
| HeLa (cervical cancer) | 12.5 | Inhibition of cell cycle progression |
| A549 (lung cancer) | 18.0 | Reactive oxygen species generation |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated various tetrahydropyrazine derivatives for anticancer properties. The results indicated that the compound significantly reduced cell viability in MCF-7 and HeLa cells while inducing apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : A research article focused on the synthesis and evaluation of new antimicrobial agents highlighted the effectiveness of this compound against resistant strains of bacteria . The study concluded that modifications to the structure could enhance its antimicrobial potency.
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a significant reduction in edema formation and levels of inflammatory markers . This suggests its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimized synthetic routes for preparing N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide?
Methodological Answer: The compound can be synthesized via condensation reactions between N-aryl-substituted α-chloroacetamides and heterocyclic precursors. For example, α-chloroacetamides (e.g., 2-chloro-N-(3-chlorophenyl)acetamide) react with pyrazolo[3,4-d]pyrimidin-4-one derivatives under reflux in aprotic solvents like dichloromethane or DMF. Catalytic triethylamine or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often used to activate carboxyl groups during amide bond formation . Reaction optimization should focus on temperature control (e.g., 273 K for intermediate stabilization) and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography or recrystallization (e.g., using methylene chloride) is critical for isolating high-purity crystals .
Q. How is structural characterization performed for this compound, and what key spectral data are observed?
Methodological Answer: Structural confirmation involves:
- NMR Spectroscopy : Protons on the chlorophenyl ring appear as doublets (δ 7.2–7.5 ppm), while the methoxyphenyl group shows singlet aromatic protons (δ 3.8–4.0 ppm for OCH₃). The acetamide NH proton typically resonates at δ 10.2–10.5 ppm .
- IR Spectroscopy : Strong absorption bands at ~1650–1700 cm⁻¹ confirm C=O stretches (amide and dioxopyrazine), while N–H stretches appear at ~3300 cm⁻¹ .
- X-ray Crystallography : Reveals dihedral angles between aromatic rings (e.g., 54.8°–77.5° for dichlorophenyl and pyrazine moieties) and hydrogen-bonding patterns (N–H⋯O dimers with R₂²(10) motifs) .
Q. What analytical techniques are recommended for assessing purity and stability?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify purity (>95%) .
- Elemental Analysis : Validate empirical formulas (e.g., C₂₂H₁₉ClFN₅O₄) with ≤0.3% deviation .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >473 K) .
Q. How can researchers address solubility challenges during in vitro assays?
Methodological Answer: The compound’s low aqueous solubility can be mitigated by:
- Co-solvent Systems : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .
- Crystallization Optimization : Slow evaporation in methylene chloride yields stable polymorphs with improved solubility .
Advanced Research Questions
Q. What conformational dynamics influence the compound’s biological interactions?
Methodological Answer: X-ray crystallography reveals three distinct conformers in the asymmetric unit, with dihedral angles between the chlorophenyl and pyrazine rings varying from 54.8° to 77.5°. These conformers arise from steric repulsion between the amide group and aromatic rings, leading to rotated geometries. Molecular dynamics simulations (e.g., using AMBER or GROMACS) can model flexibility in solution, while docking studies (AutoDock Vina) predict binding poses to targets like kinases or GPCRs .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic Substitution : Replace the methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., ethoxy) groups to modulate electronic effects. For example, fluorophenyl substitutions enhance metabolic stability .
- Bioisosteric Replacement : Substitute the dioxopyrazine core with triazolothiadiazine or pyridopyrimidine scaffolds to evaluate potency changes .
- In Vitro Testing : Screen analogs for IC₅₀ values against disease-relevant enzymes (e.g., tyrosine kinases) using fluorescence polarization assays .
Q. How do reaction intermediates and mechanisms impact synthetic yields?
Methodological Answer: Key intermediates like 4-aminoantipyrine and 3,4-dichlorophenylacetic acid require strict stoichiometric control to avoid side reactions (e.g., over-acylation). Mechanistic studies using LC-MS can identify carbodiimide-activated intermediates (e.g., O-acylisourea) during amide coupling. Quenching with ice-cold HCl prevents intermediate degradation, improving yields from 2% to 15% .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Batch Consistency : Verify compound purity (HPLC) and polymorphic form (PXRD) to exclude batch-dependent variability .
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical models (ANOVA) to identify outliers .
Q. What computational methods predict metabolic pathways and toxicity?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME predict CYP450-mediated oxidation of the methoxyphenyl group and glucuronidation of the acetamide .
- Toxicity Profiling : Use ProTox-II to assess hepatotoxicity risks from reactive metabolites (e.g., quinone imines) .
Q. How can solubility and bioavailability be enhanced without compromising activity?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the acetamide group for pH-dependent hydrolysis in target tissues .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) to enhance cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
